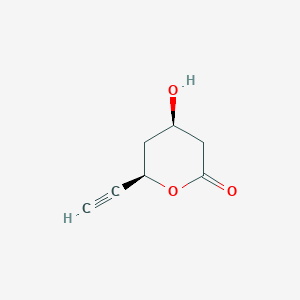

(4R,6R)-6-ethynyl-4-hydroxyoxan-2-one

Description

(4R,6R)-6-ethynyl-4-hydroxyoxan-2-one is a γ-lactone derivative characterized by a six-membered oxane ring with hydroxyl and ethynyl substituents at the C4 and C6 positions, respectively. The compound’s stereochemistry, defined by the (4R,6R) configuration, is critical to its physicochemical and biological properties. For example, lactones with similar configurations, such as (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, serve as key intermediates in carotenoid synthesis, underscoring the importance of stereochemistry in bioactive molecule design .

Properties

CAS No. |

171895-59-3 |

|---|---|

Molecular Formula |

C7H8O3 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

(4R,6R)-6-ethynyl-4-hydroxyoxan-2-one |

InChI |

InChI=1S/C7H8O3/c1-2-6-3-5(8)4-7(9)10-6/h1,5-6,8H,3-4H2/t5-,6+/m1/s1 |

InChI Key |

NSADANPRADMZTL-RITPCOANSA-N |

SMILES |

C#CC1CC(CC(=O)O1)O |

Isomeric SMILES |

C#C[C@H]1C[C@H](CC(=O)O1)O |

Canonical SMILES |

C#CC1CC(CC(=O)O1)O |

Synonyms |

2H-Pyran-2-one, 6-ethynyltetrahydro-4-hydroxy-, (4R-cis)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in HMG-CoA Reductase Inhibition

Compounds sharing the (4R,6R)-lactone core with varying substituents have demonstrated inhibitory activity against HMG-CoA reductase, a target for cholesterol-lowering agents:

Key Findings :

- The (4R,6R) configuration is conserved across these lactones, suggesting a stereochemical preference for HMG-CoA reductase interaction.

Stereochemical Impact on Physical Properties

Chirality significantly influences properties such as odor and reactivity in lactones:

- δ,ε-Unsaturated Lactones : The (1R,6R)-enantiomer of a δ-lactone exhibits an intense, deep odor, while its (1S,6S)-counterpart has a weaker, coumarin-like fragrance . This mirrors trends observed in other chiral lactones, where stereochemistry dictates intermolecular interactions (e.g., with olfactory receptors).

- Menthadienyl Formates : Compounds B [(4R,5R)] and C [(4S,5R)] differ in configuration at C4, leading to distinct NMR chemical shifts and chromatographic retention times .

Implications for (4R,6R)-6-ethynyl-4-hydroxyoxan-2-one :

Spectroscopic and Chromatographic Behavior

- NMR Signatures: The (4R,6R) configuration generates distinct δ values for C4 and C6 protons, as seen in structurally related compounds (e.g., δ~4.17 ppm for C6-isopropenyl oxepanones in ) .

- Chiral GC Resolution: Enantiomers of δ-lactones () and oxepanones () are separable via chiral GC, suggesting the target compound’s enantiomers could also be resolved using similar methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.